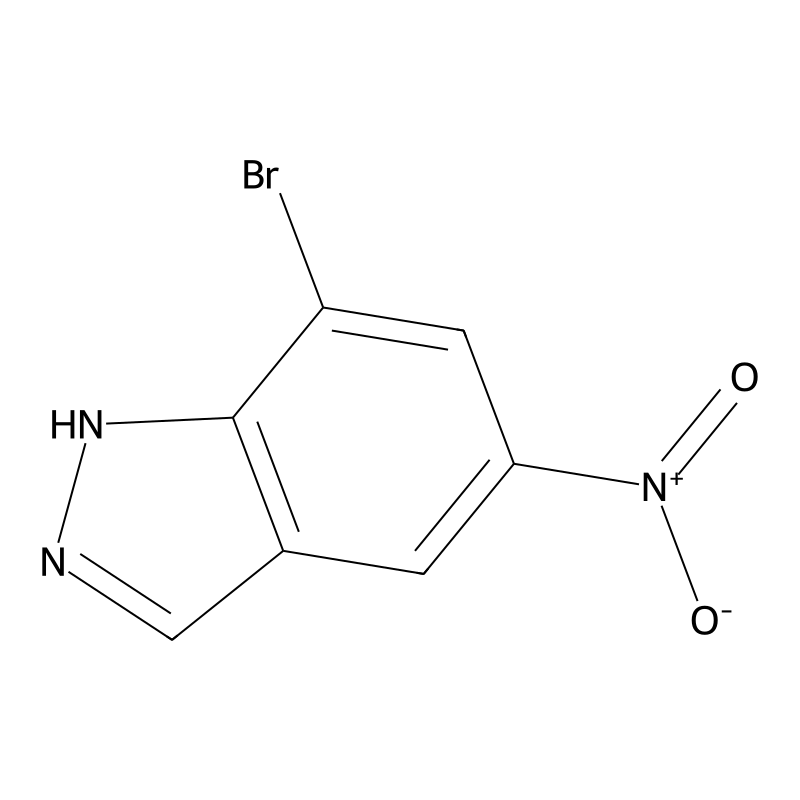

7-bromo-5-nitro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

7-Bromo-5-nitro-1H-indazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, with common methods involving nitration of 7-bromo-1H-indazole or bromination of 5-nitro-1H-indazole. [] The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. []

Potential Applications:

Research suggests that 7-bromo-5-nitro-1H-indazole might hold promise in various scientific areas, including:

- Medicinal Chemistry: Studies have explored the potential use of 7-bromo-5-nitro-1H-indazole as a scaffold for the development of new drugs due to its structural similarity to known bioactive molecules. However, further research is needed to evaluate its efficacy and safety in therapeutic applications.

- Material Science: The optoelectronic properties of 7-bromo-5-nitro-1H-indazole have been investigated for potential applications in organic electronics and light-emitting devices. Studies suggest it could be a potential candidate for developing new materials with specific electrical and optical functionalities.

7-Bromo-5-nitro-1H-indazole is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom at the 7-position and a nitro group at the 5-position of the indazole ring, which contributes to its unique chemical properties and biological activities. The structural representation can be described using the SMILES notation: [O-][N+](=O)c1cc(Br)c2c(c1)cn[nH]2 .

- Reduction: The nitro group can be reduced to form an amino group, leading to derivatives that may exhibit different biological activities.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups .

- Cyclization: This compound can participate in cyclization reactions, forming more complex structures that may enhance its pharmacological properties .

Research indicates that 7-bromo-5-nitro-1H-indazole exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in drug metabolism studies and therapeutic interventions . Additionally, its structural characteristics allow it to interact with biological targets, potentially influencing cellular pathways.

The synthesis of 7-bromo-5-nitro-1H-indazole typically involves several key steps:

- Nitration: Start with o-phenylenediamine and treat it with concentrated nitric acid to introduce the nitro group at the 5-position, yielding 5-nitro-o-phenylenediamine.

- Cyclization: React the obtained nitro compound with a carbon source (e.g., glyoxal) to form the indazole ring through a Schiff base formation followed by ring closure.

- Bromination: Finally, brominate the resulting 5-nitro-1H-indazole using N-bromosuccinimide or elemental bromine in the presence of a catalyst like ferric bromide .

Purification methods such as recrystallization or column chromatography are often employed to isolate the desired product.

7-Bromo-5-nitro-1H-indazole finds applications in various fields:

- Pharmaceutical Research: It serves as a valuable intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Biochemical Studies: The compound is utilized in proteomics research due to its ability to interact with specific enzymes and proteins .

- Chemical Biology: It aids in understanding enzyme mechanisms and drug interactions within biological systems.

Interaction studies involving 7-bromo-5-nitro-1H-indazole have revealed its role as a substrate for certain metabolic enzymes. Notably, it has been identified as a substrate for P-glycoprotein but does not significantly inhibit other cytochrome P450 enzymes, indicating a selective interaction profile . These studies are crucial for assessing the compound's potential therapeutic effects and safety profiles.

Several compounds share structural similarities with 7-bromo-5-nitro-1H-indazole. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 7-Bromo-1H-indazole | 685109-10-8 | 0.92 | Lacks nitro group; simpler structure |

| 7-Bromo-3-methyl-1H-indazole | 953411-10-4 | 0.86 | Contains methyl substituent at position 3 |

| 5-Nitroindazole | Not available | 0.83 | Does not have bromine; only one nitro group |

| 7-Bromo-5-(trifluoromethyl)-1H-indazole | Not available | 0.80 | Contains trifluoromethyl group instead of nitro |

| Methyl 7-bromo-1H-indazole-5-carboxylate | Not available | 0.86 | Contains carboxylate group; more polar |

The unique combination of both bromine and nitro groups in 7-bromo-5-nitro-1H-indazole contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .